molecular formula C7H9N3O2S B1266234 N-[amino(imino)methyl]benzenesulfonamide CAS No. 4392-37-4

N-[amino(imino)methyl]benzenesulfonamide

Cat. No. B1266234
CAS RN: 4392-37-4
M. Wt: 199.23 g/mol
InChI Key: BRSRNTJGTDYRFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[amino(imino)methyl]benzenesulfonamide derivatives has been achieved through various methods, including the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles (Żołnowska et al., 2023). Another approach involves direct N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the ability to recognize different amino groups in complex molecules (Lu et al., 2015).

Molecular Structure Analysis

X-ray crystallography has provided detailed insights into the molecular structures of these compounds. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been structurally characterized, revealing no conjugation between the aryl rings and the tetrazole group, and highlighting the disordered nature of the [(Dimethylamino)methylene]aminosulfonyl group (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical behavior of N-[amino(imino)methyl]benzenesulfonamide derivatives are influenced by their structural features. For example, the reaction of thiourea with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines results in new and interesting 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, indicating a versatile approach to synthesizing heterocyclic compounds (Abdelaal & Bauer, 1988).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For instance, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, providing insights into the steric hindrances and hydrogen bonding patterns that influence their physical states and solubility (Rublova et al., 2017).

Scientific Research Applications

Antifungal Properties

N-[amino(imino)methyl]benzenesulfonamide derivatives have shown significant antifungal properties, particularly against yeast-like fungi. A study conducted by Sławiński et al. (2014) synthesized novel derivatives of this compound and tested them for in vitro activity against fungi isolated from patients with candidiasis. These derivatives exhibited growth-inhibitory activity against Candida albicans, demonstrating effectiveness comparable to or superior to the reference drug fluconazole (Sławiński et al., 2014).

Photochemical Properties

Another significant application of benzenesulfonamide derivatives is in photochemical studies. Zhou and Moore (1994) investigated the photolability of Sulfamethoxazole, a derivative of benzenesulfonamide, in acidic aqueous solutions. This study found that exposure to light resulted in the formation of multiple photoproducts, one being a photoisomerization product of the isoxazole ring (Zhou & Moore, 1994).

Molecular Conformation Analysis

In 2022, Vigorito et al. conducted a study using rotational spectroscopy on benzenesulfonamides to understand their conformations and structural influence of different substituents. This research is crucial in biochemistry, as many benzenesulfonamides are effective against various diseases (Vigorito et al., 2022).

Anticancer Activity

Derivatives of N-[amino(imino)methyl]benzenesulfonamide have been investigated for their potential anticancer activities. Karakuş et al. (2018) synthesized derivatives of this compound and evaluated their effectiveness against human colorectal and cervix carcinoma cell lines. Notably, some compounds showed marked anticancer activity, demonstrating the potential of these derivatives in cancer treatment (Karakuş et al., 2018).

Enzyme Inhibition Studies

A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. These compounds showed significant inhibition on enzymes like cholesterol esterase and tyrosinase, highlighting their potential in biochemical applications (Alyar et al., 2019).

Antibacterial and Luminescence Properties

Feng et al. (2021) synthesized new d10 metal complexes using modified benzenesulfonamide acid and studied their antibacterial and luminescence properties. This research indicates the diverse applications of benzenesulfonamide derivatives in the fields of microbiology and material science (Feng et al., 2021).

Safety And Hazards

Specific safety and hazard information for N-[amino(imino)methyl]benzenesulfonamide is not provided in the search results. It’s recommended to refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

2-(benzenesulfonyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSRNTJGTDYRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963144
Record name N-Carbamimidoylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(imino)methyl]benzenesulfonamide

CAS RN

4392-37-4
Record name N-(Aminoiminomethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4392-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminoiminomethyl)benzenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Popova, B Stamboliyska, E Velcheva - Bulg. Chem. Commun, 2014 - bcc.bas.bg
The structure of 4-amino-N-[amino (imino) methyl] benzenesulfonamide (sulfaguanidine) and of its azanion have been studied on the basis of both infrared spectra and DFT calculations…
Number of citations: 5 bcc.bas.bg
İ Yeşildağ, R Ulus, E Başar, M Aslan, M Kaya… - Monatshefte für Chemie …, 2014 - Springer
Reaction of dimedone, 4-amino-N-(diaminomethylene)benzenesulfonamide, and aromatic aldehydes was successfully realized using sulfuric acid as a cheap catalyst. Synthesis of …
Number of citations: 32 link.springer.com
GG Mohamed, MAM Gad-Elkareem - Spectrochimica Acta Part A …, 2007 - Elsevier
Four new azo ligands, L1 and HL2–4, of sulfa drugs have been prepared and characterized. [MX 2 (L1)(H 2 O) m ]·nH 2 O; [(MX 2 ) 2 (HL2 or HL3)(H 2 O) m ]·nH 2 O and [M 2 X 3 (L4)(H …
Number of citations: 40 www.sciencedirect.com
SSA Abidi, Y Azim, SN Khan, AU Khan - Journal of Pharmaceutical and …, 2018 - Elsevier
Sulfaguanidine (SG), belongs to the class of sulfonamide drug used as an effective antibiotic. In the present work, using crystal engineering approach two novel cocrystals of SG were …
Number of citations: 29 www.sciencedirect.com
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
Two closely related classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, were shown to potently …
Number of citations: 308 pubs.acs.org
SE Lapuk, MA Ziganshin, RA Larionov… - Journal of Non …, 2023 - Elsevier
Robust determination of the parameters governing the stability of the amorphous drugs is one of the key tasks of modern pharmaceutics. The kinetic stability of such systems is of crucial …
Number of citations: 3 www.sciencedirect.com
O Tchaikovskaya, E Bocharnikova, O Bazyl… - Molecules, 2023 - mdpi.com
Sulfonamides are one of the oldest groups of veterinary chemotherapeutic agents. Physico-chemical properties, the concentration and the nature of the environment are the factors …
Number of citations: 7 www.mdpi.com
M KADAH - Al-Azhar Bulletin of Science, 2006 - absb.journals.ekb.eg
Pyrimidine derivative (1) is prepared through the reaction of 4-oxo-4-biphenylbut-2-enoic acid and thiourea. Reaction of 1 with ethyl chloroacetate afforded the corresponding pyri-…
Number of citations: 4 absb.journals.ekb.eg
K Peng, M Wang, B Zhang, J Liu, C Ban - Available at SSRN 4432712 - papers.ssrn.com
The solubility of SG in water, methanol, ethanol, n-propanol, isopropanol, n-butanol and binary solvent systems (water+ methanol/n-propanol) was determined by the isothermal …
Number of citations: 0 papers.ssrn.com
M Gensicka-Kowalewska, G Cholewiński… - RSC …, 2017 - pubs.rsc.org
Many people in the world struggle with cancer or bacterial, parasitic, viral, Alzheimer's and other diseases. Therefore, many scientists seek new, more effective, more selective and less …
Number of citations: 157 pubs.rsc.org

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